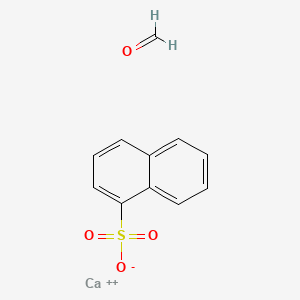
Calcium;formaldehyde;naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;formaldehyde;naphthalene-1-sulfonate is a compound that combines calcium, formaldehyde, and naphthalene-1-sulfonate. This compound is primarily used as a superplasticizer in the construction industry to improve the workability and strength of concrete. It is also used in other applications such as plasterboard production, where it helps reduce drying time and improve the finish quality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;formaldehyde;naphthalene-1-sulfonate typically involves the condensation of naphthalene-1-sulfonate with formaldehyde in the presence of a calcium salt. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid as a catalyst . The general reaction can be represented as follows:
[ \text{Naphthalene-1-sulfonate} + \text{Formaldehyde} + \text{Calcium salt} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and concentrated to achieve the desired specifications. The final product is often supplied in liquid form for ease of use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;formaldehyde;naphthalene-1-sulfonate undergoes several types of chemical reactions, including:
Condensation Reactions: The initial formation of the compound involves a condensation reaction between naphthalene-1-sulfonate and formaldehyde.
Substitution Reactions: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Acidic Catalysts: Concentrated sulfuric acid is commonly used as a catalyst in the synthesis of the compound.
Oxidizing Agents: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of naphthalene sulfonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium;formaldehyde;naphthalene-1-sulfonate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of calcium;formaldehyde;naphthalene-1-sulfonate involves its ability to interact with calcium ions and other components in the system. The sulfonate group can form strong interactions with calcium ions, leading to improved dispersion and stabilization of the compound in various applications. The formaldehyde component can also participate in cross-linking reactions, further enhancing the properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Sodium;formaldehyde;naphthalene-1-sulfonate: Similar in structure but uses sodium instead of calcium.
Potassium;formaldehyde;naphthalene-1-sulfonate: Another similar compound that uses potassium.
Uniqueness
Calcium;formaldehyde;naphthalene-1-sulfonate is unique due to its use of calcium, which makes it suitable for applications requiring low sodium content. This makes it an excellent choice for environmentally friendly and sustainable construction materials .
Propiedades
Número CAS |
68856-34-8 |
|---|---|
Fórmula molecular |
C11H9CaO4S+ |
Peso molecular |
277.33 g/mol |
Nombre IUPAC |
calcium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.CH2O.Ca/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+2/p-1 |
Clave InChI |
DXNUACNTGWWXOC-UHFFFAOYSA-M |
SMILES canónico |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B14165954.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
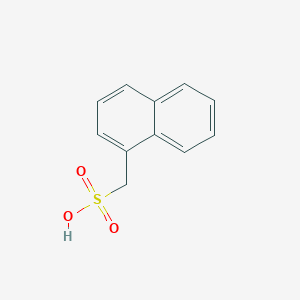
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
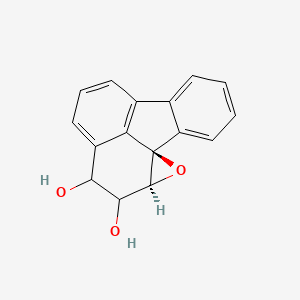
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
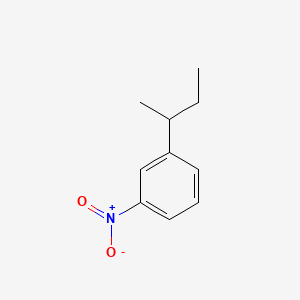
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)
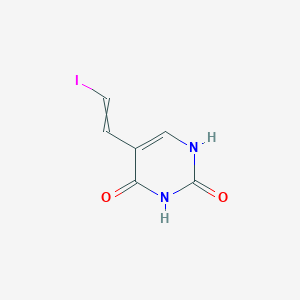


![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
